methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate
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Overview
Description
Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzoate ester group, a sulfonamide group, and a hydroxy-phenylpropyl moiety
Mechanism of Action
Target of Action
Based on its structural similarity to sulfonamide drugs, it may target enzymes that are essential for bacterial growth and survival .
Mode of Action
Sulfonamides, which this compound structurally resembles, typically act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce . The downstream effects of this inhibition include a decrease in DNA synthesis, as folic acid is a precursor for nucleotide synthesis.
Result of Action
If it acts similarly to sulfonamides, it would result in the inhibition of bacterial growth and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate typically involves the reaction of 4-sulfamoylbenzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against cytosolic phospholipase A2α.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide structure and have been studied for their enzyme inhibitory activities.
Phenylpropanoic acid derivatives: Known for their anti-inflammatory properties and enzyme inhibition.
Benzhydrylindole-substituted benzoic acid derivatives: Potent inhibitors of cPLA2α with structural similarities.
Uniqueness
Methyl 4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cPLA2α with high potency makes it a valuable compound in the development of anti-inflammatory agents.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-17(20)14-7-9-16(10-8-14)24(21,22)18-12-15(19)11-13-5-3-2-4-6-13/h2-10,15,18-19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOUJVOGHNXCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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